molecular formula C31H56O12S B12691079 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosyl hydrogen sulphate CAS No. 93923-72-9

23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosyl hydrogen sulphate

Cat. No.: B12691079
CAS No.: 93923-72-9
M. Wt: 652.8 g/mol
InChI Key: AJMIMOSFEVIRIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE typically involves the ethoxylation of nonylphenol followed by sulfation. The process begins with the reaction of nonylphenol with ethylene oxide under basic conditions to form nonylphenol ethoxylate. This intermediate is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous ethoxylation reactors and sulfation units to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the degree of ethoxylation and sulfation.

Chemical Reactions Analysis

Types of Reactions

23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE has numerous applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols.

    Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.

    Industry: Widely used in detergents, emulsifiers, and dispersants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The hydrophobic nonylphenoxy chain interacts with hydrophobic substances, while the hydrophilic heptaoxatricosyl sulfate group interacts with water, reducing surface tension and enhancing solubility. This dual interaction facilitates the emulsification and dispersion of hydrophobic substances in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: Similar structure but lacks the sulfate group.

    Poly(oxy-1,2-ethanediyl), .alpha.-(octylphenyl)-.omega.-hydroxy-: Similar but with an octylphenyl group instead of nonylphenyl.

    Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(nonylphenoxy)-, sodium salt: Similar but in sodium salt form.

Uniqueness

23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE is unique due to its specific combination of a long ethoxylated chain and a sulfate group, providing superior surfactant properties compared to its analogs .

Properties

CAS No.

93923-72-9

Molecular Formula

C31H56O12S

Molecular Weight

652.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate

InChI

InChI=1S/C31H56O12S/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)42-28-26-40-24-22-38-20-18-36-16-14-35-15-17-37-19-21-39-23-25-41-27-29-43-44(32,33)34/h10-13H,2-9,14-29H2,1H3,(H,32,33,34)

InChI Key

AJMIMOSFEVIRIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)O

Origin of Product

United States

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